molecular formula C57H48N4 B1366983 N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine CAS No. 124729-98-2

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

Cat. No. B1366983
CAS RN: 124729-98-2
M. Wt: 789 g/mol
InChI Key: DIVZFUBWFAOMCW-UHFFFAOYSA-N
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Description

“N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine” is a molecule that has been used as a multifunctional component of exciplex emitters .


Synthesis Analysis

The molecule was synthesized by connecting tercarbazole (3Cz) and triphenyltriazine (TRz) units with a diphenyl ether group .


Molecular Structure Analysis

The molecule has a donor-spacer-acceptor structure. The intermolecular charge-transfer transition is dominant for this molecule because of the space-enough and conjugation-forbidden linkage of the diphenyl ether group .


Chemical Reactions Analysis

The molecule was used to construct six exciplex emitters with three common electron acceptors and three common electron donors .


Physical And Chemical Properties Analysis

The molecule increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .

Scientific Research Applications

Hole-Injection Buffer Layer (HIL) in OLEDs

m-MTDATA is used as an effective material for the hole-injection buffer layer (HIL) in organic light-emitting diodes (OLEDs). It facilitates hole injection from the indium tin oxide (ITO) electrode to the hole transporting layer (HTL), thanks to its very low solid-state ionization potential and ability to form good-quality amorphous films .

Optoelectronic Devices

Due to its good electron-donor characteristics, m-MTDATA is widely utilized in optoelectronic devices . The starburst π-conjugated molecule based on triphenylamine (TPA) building blocks enhances the electronic structure of these devices .

Organic Ultraviolet Photodetectors

m-MTDATA shows strong photoluminescence quenching when combined with Cu(I) complexes, indicating efficient photoinduced charge transfer. This property is leveraged in organic ultraviolet photodetectors , where m-MTDATA-based devices exhibit high response rates under UV light irradiation .

Mechanism of Action

Target of Action

The primary target of m-MTDATA, also known as N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, is the exciplex emitters in organic light-emitting diodes (OLEDs) . These emitters are crucial for the efficient operation of OLEDs.

Mode of Action

m-MTDATA interacts with its targets through an intermolecular charge-transfer transition . This interaction is dominant due to the space-enough and conjugation-forbidden linkage of the diphenyl ether group, which increases the intrinsic characteristics of the 3Cz and TRz moieties in its single-molecule state .

Biochemical Pathways

m-MTDATA affects the biochemical pathways involved in the operation of OLEDs. It is used to construct six exciplex emitters with 3Cz-o-TRz . The compound’s interaction with these emitters modulates the emission spectra of the OLEDs .

Pharmacokinetics

The compound’s structure and mode of action allow it to effectively interact with its targets, thereby influencing the performance of the OLEDs .

Result of Action

The action of m-MTDATA results in the modulation of the emission spectra of OLEDs, with the spectra being gradually adjusted from 510 to 590 nm . Moreover, OLEDs based on TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T achieved desirable performance with maximum external quantum efficiencies (EQEs) around 12% .

Action Environment

The action, efficacy, and stability of m-MTDATA are influenced by the environment within the OLEDs. For instance, a simple tandem OLED containing TAPC:3Cz-o-TRz and 3Cz-o-TRz:PO-T2T emitters realized optimal performance with an ultralow turn-on voltage of 2.4 V and a maximum EQE of 14.1% .

Future Directions

The results indicate the great potential of the donor-spacer-acceptor structure compounds in developing exciplex emitters . A simple tandem OLED containing this molecule realized optimal performance with an ultralow turn-on voltage of 2.4 V and a maximum external quantum efficiency (EQE) of 14.1% .

properties

IUPAC Name

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZFUBWFAOMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H48N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453692
Record name N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124729-98-2
Record name N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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